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Compound of Interest

Compound Name: Bis(hexamethylene)triamine

Cat. No.: B089435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of

bis(hexamethylene)triamine (BHMT) from 6-aminohexanenitrile, also known as

aminocapronitrile. The primary industrial pathway involves a two-step catalytic process, which

offers an efficient route from readily available petrochemical feedstocks.[1] This document

details the experimental protocols, quantitative data, and a visual representation of the

synthesis pathway.

Process Overview
The synthesis of bis(hexamethylene)triamine from 6-aminohexanenitrile is a two-stage

process. The first step involves the catalytic deammoniation of 6-aminohexanenitrile to form the

intermediate, di(5-cyanopentyl)amine. This is achieved by the elimination of ammonia from two

molecules of the starting material, creating a secondary amine linkage. The second step is the

hydrogenation of this intermediate to yield the final product, bis(hexamethylene)triamine.[1]

[2]

Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis process,

including reaction conditions and reported yields.
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Table 1: Step 1 - Catalytic Deammoniation of 6-Aminohexanenitrile

Parameter Value Reference

Starting Material 6-Aminohexanenitrile [2]

Catalyst 5% Palladium on Alumina [2]

Catalyst Loading
~2.2% w/w (10g catalyst for

452g reactant)
[2]

Temperature 150 °C [2]

Pressure
Atmospheric (with N2

bubbling)
[2][3]

Reaction Time 12 hours [2]

Conversion to di(5-

cyanopentyl)amine
26% [2]

Table 2: Step 2 - Hydrogenation of di(5-cyanopentyl)amine
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Parameter Value Reference

Starting Material
di(5-cyanopentyl)amine (in

reaction mixture from Step 1)
[2]

Catalyst
Chromium-promoted Raney

Cobalt
[2]

Catalyst Loading
~6.2% w/w (28g catalyst for

452g initial reactant)
[2]

Hydrogen Pressure 600 psig [2]

Temperature
75 to 200 °C (preferred 110 to

150 °C)
[2][3]

Reaction Time 6 hours [2]

Yield of

Bis(hexamethylene)triamine

29% (based on gas

chromatographic analysis)
[2]

Final Product Purity Nearly 100% (after distillation) [2]

Experimental Protocols
The following are detailed experimental protocols for the synthesis of

bis(hexamethylene)triamine from 6-aminohexanenitrile.

Step 1: Synthesis of di(5-cyanopentyl)amine
Reaction Setup: A reaction vessel equipped with a heating mantle, stirrer, and a gas

inlet/outlet is charged with 452 g of 6-aminohexanenitrile and 10 g of 5% palladium on

alumina catalyst.

Inert Atmosphere: A slow stream of nitrogen is bubbled through the mixture to facilitate the

removal of ammonia produced during the reaction.[2][3]

Reaction Conditions: The slurry is heated to 150 °C and maintained at this temperature for

12 hours with continuous stirring.[2]
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Catalyst Separation: After the reaction is complete, the mixture is cooled, and the catalyst is

separated from the liquid product mixture by decantation or filtration.[2] The resulting mixture

contains di(5-cyanopentyl)amine, unreacted 6-aminohexanenitrile, and other byproducts.

Step 2: Hydrogenation to Bis(hexamethylene)triamine
Reaction Setup: The crude di(5-cyanopentyl)amine mixture from Step 1 is transferred to a

high-pressure autoclave. 28 grams of chromium-promoted Raney cobalt catalyst is added to

the mixture.[2]

Hydrogenation: The autoclave is sealed and pressurized with hydrogen to 600 psig. The

reaction mixture is heated to a temperature in the range of 110-150 °C and stirred for 6

hours.[2][3]

Product Isolation: After the reaction, the autoclave is cooled, and the pressure is released.

The catalyst is separated from the crude product mixture.

Purification: The final product, bis(hexamethylene)triamine, is isolated from the reaction

mixture by distillation.[2][3] Due to its high boiling point, care must be taken to avoid

degradation and tar formation during distillation.[3]

Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis process from 6-aminohexanenitrile to

bis(hexamethylene)triamine.
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Step 1: Deammoniation

Step 2: Hydrogenation

6-Aminohexanenitrile
(2 molecules) di(5-cyanopentyl)amine

Pd/Al2O3, 150°C
- NH3

Ammonia (NH3)

Bis(hexamethylene)triamine

Raney Co/Cr, H2
600 psig, 110-150°C

Hydrogen (H2)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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